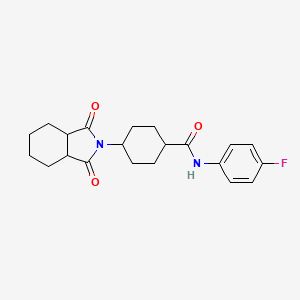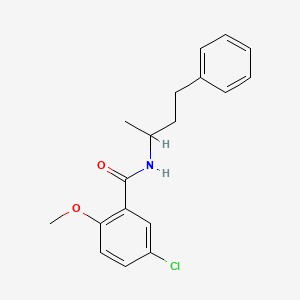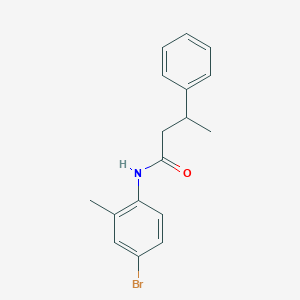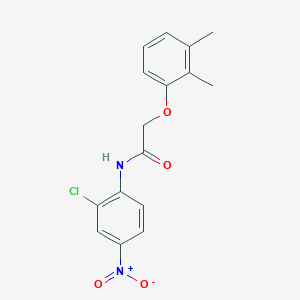
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide, also known as ABT-594, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABT-594 is a member of the class of chemicals known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of effects on the body.
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide is complex and not fully understood. It is known to act as an agonist (activator) of nicotinic acetylcholine receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, and to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have anti-nociceptive effects, reducing sensitivity to pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide for lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of nicotinic acetylcholine receptors in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which can make it more difficult to achieve the desired effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health concern. Other potential applications include its use as a treatment for inflammatory disorders, such as rheumatoid arthritis, and its potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective agonists of nicotinic acetylcholine receptors.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide has been the subject of extensive scientific research, particularly with regard to its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including analgesic (pain-relieving), anti-inflammatory, and anti-nociceptive (reducing sensitivity to pain) effects.
Eigenschaften
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-fluorophenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h7-10,13,16-18H,1-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHTRMDLFSSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)

![6-{[(4-sec-butylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980648.png)
![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)

![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)